molecular formula C15H29ClO3 B583498 rac 2-Lauroyl-3-chloropropanediol-d5 CAS No. 1330055-73-6

rac 2-Lauroyl-3-chloropropanediol-d5

Cat. No. B583498
CAS RN: 1330055-73-6
M. Wt: 297.875
InChI Key: VMJJFRKQHWIEOL-AHXALPDUSA-N
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Description

“rac 2-Lauroyl-3-chloropropanediol-d5” is a chemical compound with the molecular formula C15H24D5ClO3 and a molecular weight of 297.87 . It is also known by other names such as “3-Chloro-1-hydroxypropyl-d5 Laurate” and "1-Chloro-3-hydroxy (2H5)propan-2-yl dodecanoate" . This compound is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .


Molecular Structure Analysis

The molecular structure of “rac 2-Lauroyl-3-chloropropanediol-d5” can be represented by the following SMILES notation: [2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCC)O . The InChI representation is: InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3/i12D2,13D2,14D .


Physical And Chemical Properties Analysis

The compound has a boiling point of 403.6±25.0°C at 760 mmHg and a density of 1.0±0.1 g/cm3 .

Future Directions

While specific future directions for “rac 2-Lauroyl-3-chloropropanediol-d5” are not mentioned in the sources I found, its use in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry suggests that it will continue to be a valuable tool for scientific investigations .

properties

IUPAC Name

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3/i12D2,13D2,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJJFRKQHWIEOL-AHXALPDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857925
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1330055-73-6
Record name 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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